molecular formula C20H23N3O4 B2466048 Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-63-8

Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2466048
CAS No.: 478246-63-8
M. Wt: 369.421
InChI Key: VJYJMDFQQRELEE-UHFFFAOYSA-N
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Description

Structural Analysis of Methyl 4-[4-(4-Methylbenzyl)piperazino]-3-Nitrobenzenecarboxylate

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name is derived by prioritizing the ester functional group as the principal component. The parent structure is methyl 3-nitrobenzoate, with substituents at the 4-position: a piperazin-1-yl group substituted at its 4-position by a 4-methylbenzyl moiety. Key naming conventions include:

  • Parent chain : Methyl 3-nitrobenzoate (benzoate ester with nitro at position 3).
  • Substituent at position 4 : Piperazin-1-yl group (heterocyclic amine).
  • Piperazine substituent : 4-(4-Methylbenzyl) (benzyl group with a methyl at the para position).

The full systematic name reflects the hierarchical arrangement of substituents, adhering to IUPAC rules for numbering and prioritization.

Molecular Formula and Weight: C₂₀H₂₃N₃O₄ Compositional Breakdown

Component Number of Atoms Molecular Weight (g/mol)
Carbon (C) 20 $$20 \times 12 = 240$$
Hydrogen (H) 23 $$23 \times 1 = 23$$
Nitrogen (N) 3 $$3 \times 14 = 42$$
Oxygen (O) 4 $$4 \times 16 = 64$$
Total 369.41

This breakdown aligns with the compound’s molecular formula (C₂₀H₂₃N₃O₄) and molecular weight (369.41 g/mol), as confirmed by mass spectrometry and elemental analysis.

Stereochemical Features and Conformational Isomerism

The molecule does not exhibit stereogenic centers or geometric isomerism. However, the piperazine ring undergoes conformational isomerism between chair and boat forms.

  • Chair conformation : Thermodynamically favored due to minimized steric strain, as observed in related piperazine derivatives.
  • Dynamic behavior : At room temperature, the piperazine ring interconverts between chair and boat conformations, with activation energy barriers estimated at 56–80 kJ/mol.

The 4-methylbenzyl substituent on the piperazine ring introduces steric bulk, potentially stabilizing the chair conformation by reducing torsional strain.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Infrared (IR) Spectroscopy

Key IR absorptions include:

Functional Group Absorption Range (cm⁻¹) Assignment
C=O (ester) 1735–1750 Strong, sharp peak
NO₂ (asymmetric) 1490–1550 Medium-intensity peak
NO₂ (symmetric) 1315–1355 Weak-to-medium peak
Aromatic C=C 1600, 1475 Multiple peaks

These peaks confirm the presence of the ester, nitro, and aromatic groups.

Nuclear Magnetic Resonance (NMR)
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methyl ester (-OCH₃) 3.8–3.9 Singlet
Aromatic protons (adjacent to NO₂) 7.8–8.2 Doublet/Multiplet
Piperazine CH₂ groups 2.5–3.5 Broad singlet
4-Methylbenzyl CH₃ 2.3 Singlet
4-Methylbenzyl CH₂ 3.0–3.5 Singlet

The broad singlet for piperazine protons arises from rapid conformational interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the UV region due to:

  • π→π* transitions in the aromatic ring (λₐᵦₛ ≈ 250–300 nm).
  • n→π* transitions in the nitro group (λₐᵦₛ ≈ 350 nm).

These maxima align with nitrobenzoate derivatives, where electron-withdrawing groups shift absorption to lower wavelengths.

Properties

IUPAC Name

methyl 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-3-5-16(6-4-15)14-21-9-11-22(12-10-21)18-8-7-17(20(24)27-2)13-19(18)23(25)26/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJMDFQQRELEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine intermediate is then further reacted with 4-methylbenzyl chloride and 3-nitrobenzoic acid methyl ester to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate has been studied for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, including:

  • Receptors : The compound may bind to specific receptors involved in neuropharmacology, potentially affecting neurotransmission.
  • Enzymes : It might inhibit enzymes related to metabolic pathways in cancer or infectious diseases.

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. It has shown promising results against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via nitroso intermediates
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

These findings indicate that the compound can effectively inhibit cancer cell growth through apoptosis induction, making it a candidate for further development in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

While the results indicate moderate antibacterial activity, further research is required to understand the mechanisms involved in bacterial inhibition.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on various cancer models. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value of 15 µM. The study suggested that the compound induces apoptosis through the generation of reactive nitrogen species, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of this compound in models of neurodegenerative diseases. Preliminary findings suggested that it may modulate oxidative stress pathways, providing protective effects on neuronal cells. This opens avenues for exploring its application in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylbenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-methylbenzyl group (target compound) likely confers moderate lipophilicity, while the 4-fluorophenyl-2-oxoethyl group () increases polarity due to the ketone moiety .
  • Steric effects : Bulky substituents like cyclopropylcarbonyl () may hinder receptor binding compared to smaller groups .

Pharmacological and Physicochemical Properties

Antibacterial Activity

Piperazine-containing analogs (e.g., quinolones in ) exhibit antibacterial activity by targeting DNA gyrase. The nitro group in the target compound may enhance electron-deficient interactions with bacterial enzymes, though its efficacy depends on substituent size and polarity .

Metabolic Stability

  • Piperazine derivatives with aryl groups (e.g., 4-methylbenzyl) are often metabolized via oxidation or N-dealkylation, as seen in for Meclozin metabolites .
  • The methyl ester group may undergo hydrolysis in vivo to the carboxylic acid (), altering bioavailability .

Solubility and Melting Points

  • Solubility: The methyl ester improves solubility in organic solvents compared to carboxylic acid analogs (e.g., 4-(4-methylpiperazino)-3-nitrobenzoic acid, m.p. 270°C) .
  • Thermal stability : Piperazine derivatives with aromatic substituents (e.g., 4-methylbenzyl) typically exhibit higher melting points due to π-π stacking .

Biological Activity

Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate (CAS Number: 478246-63-8) is a chemical compound that has garnered interest in various fields of biological research. Its structure features a nitro group, a piperazine moiety, and a methylbenzyl substituent, which may contribute to its biological activity. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H23N3O4
Molecular Weight369.41 g/mol
CAS Number478246-63-8
StructureChemical Structure

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant Activity : Studies suggest that compounds with similar piperazine structures may possess antidepressant properties. The piperazine ring is known to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
  • Antitumor Activity : Some derivatives of nitrobenzenecarboxylates have shown promise in inhibiting tumor growth in vitro and in vivo. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to mood and anxiety.
  • Cell Cycle Interference : The nitro group may play a role in DNA damage or inhibition of cell cycle progression in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the methylbenzyl group could facilitate interaction with lipid membranes, leading to increased permeability or cell lysis in microbes.

Case Studies and Research Findings

  • Antidepressant Evaluation : A study conducted on various piperazine derivatives demonstrated that compounds similar to this compound showed significant reductions in depressive-like behaviors in animal models when administered at specific dosages (e.g., 10-20 mg/kg) .
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics .
  • Antimicrobial Testing : A recent study highlighted the antibacterial efficacy of the compound against Gram-positive bacteria, showing zones of inhibition comparable to standard antibiotics .

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